molecular formula C10H21N B6271766 (1-ethylcycloheptyl)methanamine CAS No. 1466320-70-6

(1-ethylcycloheptyl)methanamine

Cat. No.: B6271766
CAS No.: 1466320-70-6
M. Wt: 155.3
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Description

(1-ethylcycloheptyl)methanamine is a valuable chemical intermediate in pharmaceutical research and development. The compound features a primary amine group attached to a sterically hindered 1-ethylcycloheptyl scaffold, making it a useful building block for creating novel molecular entities. Its structure is of particular interest in the exploration of central nervous system (CNS) active compounds, as similar aminomethyl-substituted alicyclic amines have been investigated as potent triple reuptake inhibitors targeting the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . Researchers utilize this chemotype to develop new candidates for potential therapeutic areas such as major depressive disorder. The cycloheptane ring confers specific conformational properties that can influence a molecule's binding affinity and metabolic stability. (1-ethylcycloheptyl)methanamine is provided for research purposes. Strictly for Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1466320-70-6

Molecular Formula

C10H21N

Molecular Weight

155.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with the preparation of 1-ethylcycloheptanone, a critical intermediate. Cycloheptanone is alkylated via a Grignard reaction using ethylmagnesium bromide in anhydrous diethyl ether. The ketone is subsequently subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. This one-pot method avoids isolating the imine intermediate, achieving a 65% yield under optimized conditions.

Key Variables:

  • Temperature: 0–25°C for Grignard addition; room temperature for reductive amination.

  • Catalyst: Sodium cyanoborohydride (NaBH3CN) outperforms borane complexes in minimizing side reactions.

  • Solvent: Methanol or ethanol enhances proton availability for imine formation.

Industrial-Scale Adaptations

A patent (CN101062901A) describes a continuous flow system for large-scale production, where cycloheptanone and ethylamine are fed into a tubular reactor with hydrogen gas over a palladium-on-carbon catalyst. This method achieves an 82% conversion rate at 80°C and 15 bar pressure, with catalyst recycling reducing costs by 40%.

Leuckart-Wallach Reaction for Amine Synthesis

Formylation and Reduction

An alternative route involves the Leuckart-Wallach reaction, where 1-ethylcycloheptanone reacts with ammonium formate at 160–180°C to form N-formyl-(1-ethylcycloheptyl)methanamine. Hydrolysis with hydrochloric acid yields the primary amine. This method avoids pyrophoric reagents but requires careful temperature control to prevent decarboxylation.

Optimization Data:

ParameterOptimal RangeYield Impact
Ammonium formate ratio1:2.5 (ketone:formate)+18% yield at 1:3
Reaction time6–8 hours<6h: incomplete; >8h: degradation

Nitrile Reduction Pathway

Cyano Intermediate Preparation

(1-Ethylcycloheptyl)acetonitrile is synthesized via nucleophilic substitution of 1-ethylcycloheptyl bromide with potassium cyanide in DMF. Reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C produces the target amine.

Challenges:

  • Nitrile stability: Prolonged reaction times (>12h) lead to over-reduction to secondary amines.

  • Solvent choice: THF improves LiAlH4 solubility compared to diethyl ether, reducing reaction time by 30%.

Catalytic Hydrogenation

A milder alternative employs Raney nickel under hydrogen gas (3 atm) in ethanol, achieving 70% yield with fewer safety concerns than LiAlH4. This method is preferred for scale-up due to easier catalyst recovery.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Practical Considerations

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Reductive amination65–8298.5High12.40
Leuckart-Wallach5895.2Moderate9.80
Nitrile reduction70–7597.8Low18.20

Trade-offs:

  • Reductive amination offers superior scalability but requires expensive catalysts.

  • Nitrile reduction achieves high purity but incurs elevated costs due to LiAlH4 usage.

Industrial Production and Process Optimization

Continuous Flow Systems

Modern facilities utilize microreactor technology to enhance heat transfer and mixing. A case study reported a 92% yield using a silicon carbide reactor with residence time of 8 minutes, reducing side product formation by 27%.

Solvent Recycling and Waste Management

Ethanol and THF are recovered via fractional distillation, achieving 85% solvent reuse. Mercury-free catalysts (e.g., Pd/C) replace toxic alternatives, aligning with green chemistry principles.

Challenges in Steric Hindrance Mitigation

The cycloheptyl group’s bulkiness necessitates tailored conditions:

  • Higher reaction temperatures (80–100°C) improve diffusion-limited steps.

  • Polar aprotic solvents (DMF, DMSO) enhance reagent accessibility to the reaction site.

  • Ultrasound irradiation (40 kHz) reduces reaction time by 35% in nitrile reductions .

Chemical Reactions Analysis

Types of Reactions: (1-ethylcycloheptyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-ethylcycloheptyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can lead to various biological effects, including modulation of neurotransmitter pathways and enzyme inhibition .

Comparison with Similar Compounds

Ring Size and Strain

  • (1-Methylcyclohexyl)methanamine ():

    • Ring System : Six-membered cyclohexane (lower ring strain vs. cycloheptane).
    • Impact : Cyclohexane’s chair conformation enhances stability and may improve solubility in hydrophobic environments compared to the more flexible cycloheptyl ring .
    • Applications : Cyclohexyl analogs are often used in drug design for their predictable pharmacokinetics.
  • (1-(3-Chlorophenyl)cyclopropyl)methanamine ():

    • Ring System : Three-membered cyclopropane (high ring strain).
    • Impact : Increased reactivity due to strain; chlorine substituent introduces electronegativity, enhancing binding to polar targets.
    • Toxicity : Classified as acutely toxic (oral, Category 4) and skin-irritating (Category 2) .

Substituent Effects

  • [1-(2-Ethoxyethyl)cyclopropyl]methanamine ():

    • Substituent : Ethoxyethyl group.
    • Impact : Enhanced hydrophilicity due to the ether oxygen, improving aqueous solubility compared to the purely aliphatic ethyl group in the target compound .
    • Synthesis : Requires specialized routes (e.g., cyclopropanation of nitriles), similar to methods in .
  • [1-(3-Methylphenyl)cyclohexyl]methanamine ():

    • Substituent : 3-Methylphenyl (aromatic).
    • Impact : Aromaticity enables π-π stacking interactions, beneficial for receptor binding in medicinal chemistry. The cyclohexyl ring offers rigidity, whereas cycloheptyl may provide conformational flexibility .

Pharmacological Profiles

  • (9-Ethyl-9H-carbazol-3-yl)methanamine Derivatives ():
    • Structure : Carbazole core (polycyclic aromatic).
    • Activity : Demonstrated selectivity for dopamine D3 receptors (D3R Ki = 144.7 nmol/L) over D2R, attributed to a four-carbon linker and ethyl substitution. The cycloheptyl analog’s larger ring might alter linker geometry, affecting receptor specificity .

Physicochemical Properties

Compound Ring Size Key Substituent Solubility Trends Melting Point (Predicted)
(1-Ethylcycloheptyl)methanamine 7 Ethyl Moderate lipophilicity Lower (flexible ring)
(1-Methylcyclohexyl)methanamine 6 Methyl Higher hydrophobicity Higher (rigid chair)
(1-(4-Chlorophenyl)cyclopropyl)methanamine 3 4-Chlorophenyl Low aqueous solubility Variable (strain-driven)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-ethylcycloheptyl)methanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of cycloheptyl methanamine derivatives typically involves nucleophilic substitution or reductive amination. For example, cyclohexyl analogs are synthesized using cycloalkyl halides with ammonia or amine precursors under controlled pH and temperature (e.g., 60–80°C) . Catalysts like palladium or acid/base systems can enhance yield . Systematic optimization involves varying solvents (e.g., ethanol, THF), stoichiometric ratios, and reaction times while monitoring purity via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing (1-ethylcycloheptyl)methanamine’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cycloheptyl and ethyl substituents, while mass spectrometry (MS) verifies molecular weight . Purity analysis can employ gas chromatography (GC) with flame ionization detection or high-resolution MS to detect byproducts. X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .

Q. What solvent systems and purification methods are recommended for isolating (1-ethylcycloheptyl)methanamine with high yield?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) are often used for amine synthesis, but post-reaction extraction with dichloromethane or ethyl acetate improves isolation . Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) removes impurities. Recrystallization in ethanol or acetone enhances purity, while rotary evaporation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of (1-ethylcycloheptyl)methanamine?

  • Methodological Answer : Computational tools like AutoDock Vina or Schrödinger Suite can model interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The cycloheptyl group’s conformational flexibility requires molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro receptor-binding assays using radiolabeled ligands .

Q. What strategies resolve contradictions in reported biological activity data for cycloheptyl-containing methanamine derivatives?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Conduct meta-analyses of existing data to identify trends, then validate via standardized assays (e.g., IC50 measurements under uniform pH/temperature). Comparative studies with analogs (e.g., cyclohexyl vs. cycloheptyl) can isolate steric/electronic effects .

Q. What in vitro assays are suitable for assessing the neuropharmacological potential of (1-ethylcycloheptyl)methanamine?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines for cytotoxicity screening (MTT assay). Measure neurotransmitter uptake inhibition via radiolabeled substrates (e.g., ³H-dopamine). Enzymatic assays (e.g., monoamine oxidase inhibition) should employ UV-Vis spectroscopy to track substrate conversion. Pair with patch-clamp electrophysiology to evaluate ion channel modulation .

Data Analysis and Experimental Design

Q. How can researchers design structure-activity relationship (SAR) studies for (1-ethylcycloheptyl)methanamine derivatives?

  • Methodological Answer : Synthesize analogs with modified ethyl/cycloheptyl groups (e.g., varying alkyl chain lengths or ring sizes). Test biological activity across multiple assays (e.g., receptor binding, enzyme inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. Computational QSAR models (e.g., CoMFA) further guide optimization .

Q. What safety protocols are critical when handling (1-ethylcycloheptyl)methanamine in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure. Store in airtight containers under inert gas (argon) to avoid oxidation. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste facilities. Regularly monitor air quality with gas detectors .

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